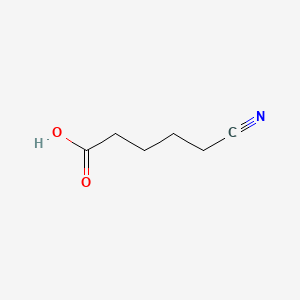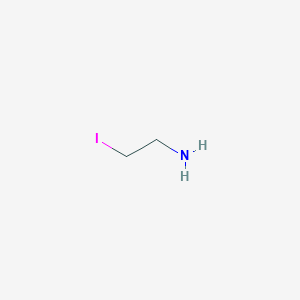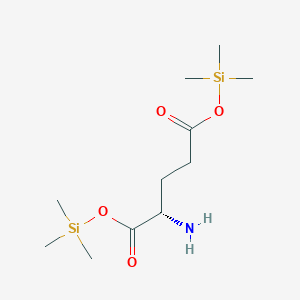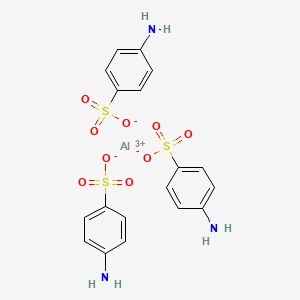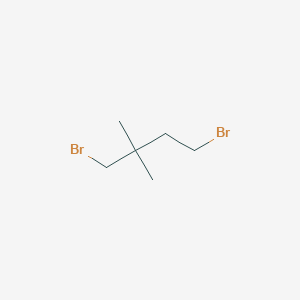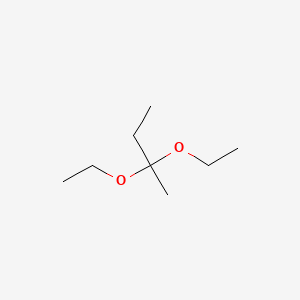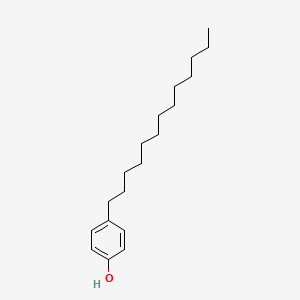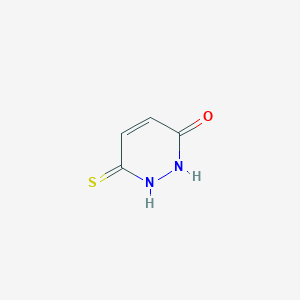
2-((tert-Butoxycarbonyl)amino)decanoic acid
描述
2-((tert-Butoxycarbonyl)amino)decanoic acid is a compound that belongs to the class of amino acids protected by the tert-butyloxycarbonyl (Boc) group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions during the synthesis process .
作用机制
Target of Action
Boc-2-amino-decanoic acid, also known as 2-((tert-Butoxycarbonyl)amino)decanoic acid or Boc-(2R)-2-Amino-decanoic acid, is primarily used as a protective group for amines in the field of organic synthesis . The primary targets of this compound are amino groups, particularly in amino acids and peptides .
Mode of Action
The compound acts by protecting the amino group during chemical reactions. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The Boc-2-amino-decanoic acid affects the biochemical pathways involved in the synthesis of multifunctional targets, particularly where amino functions are prominent . The compound plays a pivotal role in the synthesis of these targets, allowing for the selective formation of bonds of interest while minimizing competing reactions with reactive functional groups .
Result of Action
The primary result of the action of Boc-2-amino-decanoic acid is the protection of amino groups during chemical reactions. This protection enables the successful synthesis of a wide variety of compounds, including complex organic molecules and pharmaceuticals .
Action Environment
The action of Boc-2-amino-decanoic acid is influenced by various environmental factors, including the presence of a base, the temperature, and the specific conditions of the reaction . For example, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)decanoic acid typically involves the protection of the amino group of decanoic acid using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to ensure complete protection of the amino group .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
化学反应分析
Types of Reactions
2-((tert-Butoxycarbonyl)amino)decanoic acid primarily undergoes reactions involving the removal of the Boc protecting group. This deprotection can be achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol . The compound can also participate in amide bond formation reactions, which are crucial in peptide synthesis .
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.
Amide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
科学研究应用
2-((tert-Butoxycarbonyl)amino)decanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it is used as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in the study of protein structure and function by facilitating the synthesis of specific peptide sequences . Additionally, it has applications in the pharmaceutical industry for the development of peptide-based drugs .
相似化合物的比较
2-((tert-Butoxycarbonyl)amino)decanoic acid is similar to other Boc-protected amino acids, such as 2-((tert-Butoxycarbonyl)amino)hexanoic acid and 2-((tert-Butoxycarbonyl)amino)octanoic acid . The uniqueness of this compound lies in its longer carbon chain, which can influence the properties and reactivity of the compound .
List of Similar Compounds
- 2-((tert-Butoxycarbonyl)amino)hexanoic acid
- 2-((tert-Butoxycarbonyl)amino)octanoic acid
属性
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO4/c1-5-6-7-8-9-10-11-12(13(17)18)16-14(19)20-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOZMSCSDJPGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562092 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53296-39-2 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


